REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][CH:5]([CH2:6][c:7]1[cH:8][cH:9][c:10]([C:13]([CH3:14])=[O:15])[cH:11][cH:12]1)[CH3:16].[Na+:18].[OH-:17]>>[OH:4][CH:5]([CH2:6][c:7]1[cH:8][cH:9][c:10]([C:13]([CH3:14])=[O:15])[cH:11][cH:12]1)[CH3:16]
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(CC(C)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |